molecular formula C10H18BN3O2 B11883057 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine CAS No. 948593-45-1

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11883057
CAS No.: 948593-45-1
M. Wt: 223.08 g/mol
InChI Key: SUVRKSSGOYRYAA-UHFFFAOYSA-N
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Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrazole ring and a boronate ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring also contributes to its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a boronate ester group. This combination imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

CAS No.

948593-45-1

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,12H2,1-5H3

InChI Key

SUVRKSSGOYRYAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)N

Origin of Product

United States

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